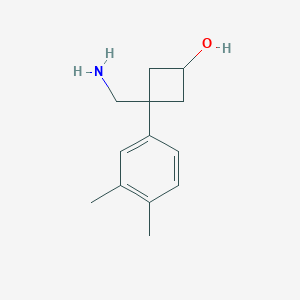![molecular formula C12H21Br B13582990 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[221]heptane is an organic compound with the molecular formula C12H21Br It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with brominated reagents. One common method includes the bromination of 2,2-dimethylpropylbicyclo[2.2.1]heptane under controlled conditions to introduce the bromo group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: The bromo group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can participate in electrophilic interactions, while the bicyclo[2.2.1]heptane core provides structural rigidity, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromobicyclo[2.2.1]heptane
- 2,2,3-Trimethylbicyclo[2.2.1]heptane
- 2,3-Dimethylene-bicyclo[2.2.1]heptane
Uniqueness
2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane is unique due to the presence of the bromo group and the 2,2-dimethylpropyl substituent, which confer distinct chemical reactivity and potential applications compared to other bicyclo[2.2.1]heptane derivatives .
Eigenschaften
Molekularformel |
C12H21Br |
|---|---|
Molekulargewicht |
245.20 g/mol |
IUPAC-Name |
2-(3-bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H21Br/c1-12(2,8-13)7-11-6-9-3-4-10(11)5-9/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
XUQFSOBDSHIENO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1CC2CCC1C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)



![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)
![[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)
![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)



![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)

![6-(Methoxymethyl)benzo[d]isoxazol-3-amine](/img/structure/B13582987.png)

